molecular formula C10H13NO B3293225 (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine CAS No. 885268-29-1

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine

Cat. No. B3293225
CAS RN: 885268-29-1
M. Wt: 163.22 g/mol
InChI Key: SDWGWWFYWRSYFG-BQYQJAHWSA-N
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Description

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine, also known as FPCA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPCA is a cyclopropanamine derivative that has been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of tumor growth. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to bind to specific receptors in the body, such as the sigma-1 receptor, which is involved in neuroprotection.
Biochemical and Physiological Effects:
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to have antioxidant properties. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can scavenge free radicals, which are molecules that can damage cells and contribute to the development of various diseases. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to modulate the immune system, leading to the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine in lab experiments is its specificity. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been shown to selectively target cancer cells, leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment than traditional chemotherapy drugs, which can damage healthy cells. However, one limitation of using (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine in lab experiments is its stability. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is prone to degradation, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine. One area of interest is the development of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine analogs, which may have improved stability and efficacy. Another area of research is the optimization of the synthesis method, which may lead to higher yields of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine and its potential therapeutic applications.
Conclusion:
In conclusion, (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is a promising chemical compound that has potential as a therapeutic agent. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a potentially valuable treatment for a range of diseases. Further research is needed to fully understand the mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine and its potential applications.

Scientific Research Applications

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for neurological diseases.

properties

IUPAC Name

1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWGWWFYWRSYFG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 2
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 3
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 4
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 5
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 6
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine

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